molecular formula C30H30N4Si2 B13782120 5,15-Bis((trimethylsilyl)ethynyl)porphyrin

5,15-Bis((trimethylsilyl)ethynyl)porphyrin

Cat. No.: B13782120
M. Wt: 502.8 g/mol
InChI Key: AMYYSXVOFDUMMD-UHFFFAOYSA-N
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Description

5,15-Bis((trimethylsilyl)ethynyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of trimethylsilyl-ethynyl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a group of organic compounds, essential in various biological processes, such as oxygen transport and photosynthesis. The modification of porphyrins with trimethylsilyl-ethynyl groups enhances their chemical properties, making them valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin typically involves the Sonogashira coupling reaction. This reaction is performed by reacting a porphyrin precursor with trimethylsilyl-acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents and a controlled temperature to ensure high yield and purity of the product.

Chemical Reactions Analysis

5,15-Bis((trimethylsilyl)ethynyl)porphyrin undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction, producing singlet oxygen and other reactive species that can damage cellular components, making it useful in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted cancer cells.

Comparison with Similar Compounds

5,15-Bis((trimethylsilyl)ethynyl)porphyrin is unique due to the presence of trimethylsilyl-ethynyl groups, which enhance its solubility and reactivity compared to other porphyrin derivatives. Similar compounds include:

The unique properties of this compound make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C30H30N4Si2

Molecular Weight

502.8 g/mol

IUPAC Name

trimethyl-[2-[15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane

InChI

InChI=1S/C30H30N4Si2/c1-35(2,3)17-15-25-27-11-7-21(31-27)19-23-9-13-29(33-23)26(16-18-36(4,5)6)30-14-10-24(34-30)20-22-8-12-28(25)32-22/h7-14,19-20,31-32H,1-6H3

InChI Key

AMYYSXVOFDUMMD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CC(=CC3=NC(=C(C4=NC(=CC5=CC=C1N5)C=C4)C#C[Si](C)(C)C)C=C3)N2

Origin of Product

United States

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